2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a thiazol-2-yloxy group, and an azetidin-1-yl ethanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 2,4-Dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2,4-Dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of Thiazol-2-yloxy Intermediate: This step includes the reaction of 2-aminothiazole with an appropriate alkylating agent to form the thiazol-2-yloxy group.
Coupling Reaction: The final step involves the coupling of the thiazol-2-yloxy intermediate with 2-(2,4-dichlorophenoxy)acetic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A related compound with similar structural features but lacking the thiazol-2-yloxy and azetidin-1-yl groups.
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propanone: A similar compound with a propanone moiety instead of ethanone.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the thiazol-2-yloxy and azetidin-1-yl groups differentiates it from other related compounds and enhances its versatility in various applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-9-1-2-12(11(16)5-9)20-8-13(19)18-6-10(7-18)21-14-17-3-4-22-14/h1-5,10H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKCPBGQWIDQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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